
(1S)-1-(4-Chlorophenyl)ethane-1,2-diamine 2hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(4-Chlorophenyl)ethane-1,2-diamine 2HCl: is a chemical compound characterized by the presence of a chlorophenyl group attached to an ethane backbone with two amine groups. The compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(4-Chlorophenyl)ethane-1,2-diamine 2HCl typically involves the reaction of 4-chlorobenzaldehyde with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its hydrochloride salt form.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: In biological research, the compound may be used to study the effects of amine-containing compounds on biological systems.
Industry: In industrial applications, the compound can be used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which (1S)-1-(4-Chlorophenyl)ethane-1,2-diamine 2HCl exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Ethanone, 1-(4-chlorophenyl)-: This compound shares a similar chlorophenyl group but differs in its overall structure and functional groups.
Methane, CH4: Although structurally simpler, methane is another organic compound that can be compared in terms of basic chemical properties.
Uniqueness: (1S)-1-(4-Chlorophenyl)ethane-1,2-diamine 2HCl is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H13Cl3N2 |
|---|---|
Peso molecular |
243.6 g/mol |
Nombre IUPAC |
(1S)-1-(4-chlorophenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C8H11ClN2.2ClH/c9-7-3-1-6(2-4-7)8(11)5-10;;/h1-4,8H,5,10-11H2;2*1H/t8-;;/m1../s1 |
Clave InChI |
DNVCBKWSTIEQSN-YCBDHFTFSA-N |
SMILES isomérico |
C1=CC(=CC=C1[C@@H](CN)N)Cl.Cl.Cl |
SMILES canónico |
C1=CC(=CC=C1C(CN)N)Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


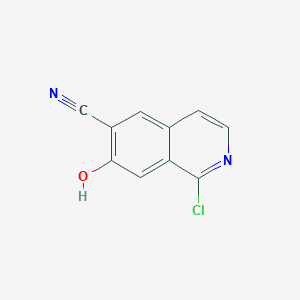
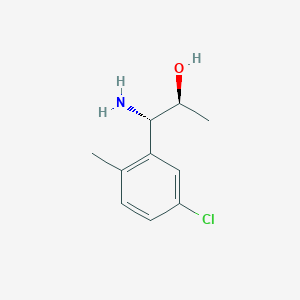
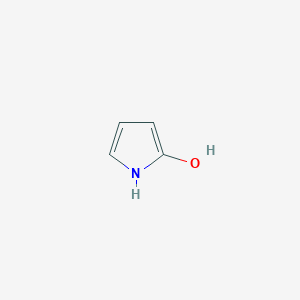
![5-Amino-2-phenylbenzo[D]oxazole-7-carboxylic acid](/img/structure/B13041528.png)
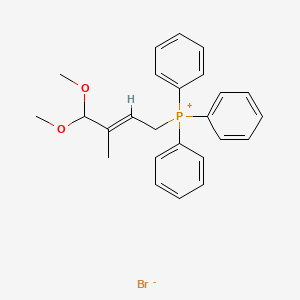
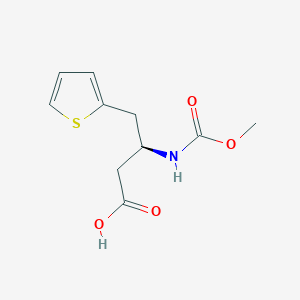
![3-(Methoxymethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13041550.png)
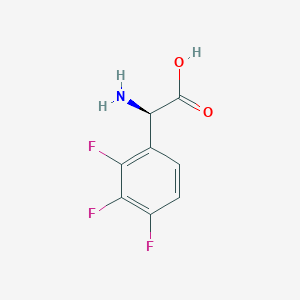
![2-[(1R,2S)-1-amino-2-hydroxypropyl]-4-fluorophenol](/img/structure/B13041563.png)
![2-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B13041578.png)
![7-Bromo-3-methylthieno[3,2-c]pyridin-4-ol](/img/structure/B13041579.png)
![3-(Pyridin-2-YL)-8,9-dihydropyrazolo[1,5-A]quinazolin-6(7H)-one](/img/structure/B13041584.png)


